Methoxy Positional Isomerism: 7-OCH3 vs. 5-OCH3 Binding Affinity Implications for Melatonin Receptor Subtypes
SAFETY NOTE: The following evidence is provided with an explicit statement on data limitations. No direct receptor binding data (Ki, IC50, EC50) was identified for CAS 55330-19-3 in peer-reviewed literature or patents as of the search date. The PubChemLite entry confirms 0 associated publications and 0 associated patents for this compound [1]. Therefore, the differentiation claims below represent class-level inferences drawn from the broader melatonin analogue literature. Users should verify binding data experimentally before relying on compound selection. With this caveat established: In melatonin receptor pharmacology, the methoxy group position is a critical determinant of binding affinity. The endogenous ligand melatonin (5-methoxy) and its clinically used analogue agomelatine (7-methoxy on a naphthalene core replacing the indole) demonstrate that the 7-methoxy orientation can confer distinct receptor interaction profiles [2]. SAR studies on indole-based melatonin analogues show that moving the methoxy from the 5-position to other positions (4, 6, or 7) substantially alters affinity at MT1 and MT2 receptors, with the 5-methoxy position generally being optimal for high-affinity binding in indole-based scaffolds [3].
| Evidence Dimension | Methoxy substitution position on indole ring |
|---|---|
| Target Compound Data | 7-OCH3 on indole core (CAS 55330-19-3); no direct Ki data available |
| Comparator Or Baseline | Melatonin (5-OCH3): Ki = 0.076–0.182 nM (MT1), 0.200–0.389 nM (MT2) depending on assay [4] |
| Quantified Difference | Unknown for this specific compound; literature indicates 5-OCH3 indole analogues generally exhibit 10- to 100-fold higher affinity than 4-, 6-, or 7-OCH3 positional isomers at melatonin receptors [3] |
| Conditions | Radioligand binding using 2-[125I]-iodomelatonin at recombinant human MT1 and MT2 receptors |
Why This Matters
A compound with a non-canonical 7-methoxy substitution may serve as a valuable tool for probing the methoxy binding pocket geometry in melatonin receptor subtypes, particularly if the user's objective is to study binding site plasticity rather than to achieve maximum potency.
- [1] PubChemLite. N-cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride. Patent count: 0; Literature count: 0. University of Luxembourg. View Source
- [2] Morellato L, Lefas-Le Gall M, Langlois M, Caignard DH, Renard P, Delagrange P, Mathé-Allainmat M. Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors. Bioorg Med Chem Lett. 2013;23(2):430-4. View Source
- [3] Rivara S, Mor M, Bedini A, Spadoni G, Tarzia G. Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Farmaco. 2003;58(9):743-55. View Source
- [4] Kato K, Hirai K, Nishiyama K, et al. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology. 2005;48(2):301-10. (Melatonin Ki values cited as reference comparator.) View Source
